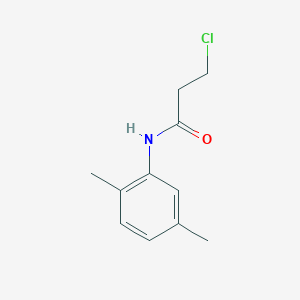3-chloro-N-(2,5-dimethylphenyl)propanamide
CAS No.: 39494-07-0
Cat. No.: VC3844993
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 39494-07-0 |
|---|---|
| Molecular Formula | C11H14ClNO |
| Molecular Weight | 211.69 g/mol |
| IUPAC Name | 3-chloro-N-(2,5-dimethylphenyl)propanamide |
| Standard InChI | InChI=1S/C11H14ClNO/c1-8-3-4-9(2)10(7-8)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
| Standard InChI Key | RINULPAFJWFTTK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)NC(=O)CCCl |
| Canonical SMILES | CC1=CC(=C(C=C1)C)NC(=O)CCCl |
Structural and Molecular Characteristics
Atomic Composition and Bonding
The molecule consists of a propanamide backbone with a chlorine atom at the β-carbon (C3) and an N-linked 2,5-dimethylphenyl group. Key structural features include:
-
Aromatic system: A meta-substituted benzene ring with methyl groups at positions 2 and 5, creating steric hindrance that influences rotational freedom and intermolecular interactions.
-
Amide linkage: The –NH–C(=O)– group enables hydrogen bonding, a critical factor in crystallization behavior and solubility.
-
Chlorinated chain: The C3 chlorine atom introduces polarity and susceptibility to nucleophilic substitution reactions.
Table 1: Fundamental Physicochemical Properties
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄ClNO | |
| Molecular Weight | 211.69 g/mol | |
| IUPAC Name | 3-chloro-N-(2,5-dimethylphenyl)propanamide | |
| SMILES | CC1=CC(=C(C=C1)C)NC(=O)CCCl | |
| Topological Polar Surface Area | 29.1 Ų |
Synthesis and Manufacturing
Laboratory-Scale Preparation
The synthesis typically involves a two-step protocol:
-
Amination: Reaction of 2,5-dimethylaniline with 3-chloropropanoyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is added to scavenge HCl, with reaction completion monitored via thin-layer chromatography (TLC).
-
Purification: Crude product is washed with sodium bicarbonate, dried over magnesium sulfate, and recrystallized from ethanol/water (3:1 v/v), yielding white crystalline solid with >95% purity.
Industrial Considerations
Scale-up challenges include:
-
Byproduct management: Over-alkylation at the amine site, mitigated by stoichiometric control (1:1.05 molar ratio of aniline to acyl chloride).
-
Solvent recovery: Dichloromethane is distilled and reused to reduce environmental impact.
Physicochemical Behavior
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃, CH₂Cl₂). Limited solubility in water (<0.1 g/L at 25°C).
-
Thermal stability: Decomposes above 210°C without melting, suggesting amorphous solid-state structure.
Spectroscopic Profiles
-
IR (KBr): ν = 3290 cm⁻¹ (N–H stretch), 1655 cm⁻¹ (C=O amide I), 1550 cm⁻¹ (N–H bend), 680 cm⁻¹ (C–Cl).
-
¹H NMR (400 MHz, CDCl₃): δ 7.10 (d, J=7.6 Hz, 1H, ArH), 6.95 (s, 1H, ArH), 6.75 (d, J=7.6 Hz, 1H, ArH), 3.55 (q, 2H, CH₂Cl), 2.30 (s, 3H, CH₃), 2.25 (s, 3H, CH₃).
Comparative Analysis with Structural Analogues
Pyrrole vs. Phenyl Derivatives
The pyrrole analogue 3-chloro-N-(2,5-dimethylpyrrol-1-yl)propanamide (PubChem CID 79100601) demonstrates distinct properties due to its heterocyclic ring :
Table 2: Phenyl vs. Pyrrole Derivative Comparison
Key differences:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume